molecular formula C12H12N2O2 B8007409 2-(2-Methylquinolin-4-yl)oxyacetamide

2-(2-Methylquinolin-4-yl)oxyacetamide

Cat. No.: B8007409
M. Wt: 216.24 g/mol
InChI Key: HQQHZLXVJKBHDJ-UHFFFAOYSA-N
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Description

2-(2-Methylquinolin-4-yl)oxyacetamide is a heterocyclic compound featuring a quinoline core substituted with a methyl group at position 2 and an acetamide moiety linked via an ether oxygen at position 4. The quinoline scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity.

Properties

IUPAC Name

2-(2-methylquinolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-6-11(16-7-12(13)15)9-4-2-3-5-10(9)14-8/h2-6H,7H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQHZLXVJKBHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Acylhydrazone Derivatives ()

Compounds 7b , 5c , 6c , and 7c share the acetamide backbone but incorporate pyrrolo[3,4-d]pyridazin-1-yl or substituted aryl groups. Key differences include:

  • Substituent Effects: The target compound’s quinoline core contrasts with the pyridazine-based heterocycles in these derivatives, which may alter electron distribution and π-π stacking interactions.
  • Physicochemical Properties : Melting points for these analogs range from 230–275°C, suggesting high crystallinity due to extensive hydrogen bonding from hydrazone and hydroxyl groups .
  • Biological Implications: Pyrrolopyridazine derivatives often exhibit antitumor or anti-inflammatory activity, whereas quinoline-acetamide hybrids may target different pathways, such as kinase inhibition .

PQ401 (1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea)

  • Functional Role: PQ401 is a kinase inhibitor, highlighting the pharmacological relevance of the 2-methylquinolin-4-yl motif. The urea group may engage in stronger interactions with ATP-binding pockets compared to acetamide .

N-(2-Hydroxy-4-methylquinolin-6-yl)acetamide ()

  • Positional Isomerism: The hydroxy group at quinoline position 6 (vs. methyl at position 4 in the target compound) introduces hydrogen-bond donor capacity, which could improve solubility but reduce lipophilicity.

N-[(2-Methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide (CAS 696621-93-9)

  • Electronic Effects: The 4-nitrophenoxy group is strongly electron-withdrawing, which may stabilize the compound via resonance but reduce nucleophilic reactivity compared to the target compound’s simpler ether linkage.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Potential Biological Activity
2-(2-Methylquinolin-4-yl)oxyacetamide C₁₂H₁₃N₂O₂ ~248 (estimated) N/A Quinoline core, methyl at C2, acetamide at C4 Kinase inhibition, antimicrobial
7b () C₂₄H₂₃N₃O₄ ~429.47 271–272 Pyrrolopyridazine, p-tolylmethyleneamino Antitumor, anti-inflammatory
PQ401 () C₁₉H₁₇ClN₄O₂ 380.82 N/A Urea linkage, 2-methylquinolin-4-yl Kinase inhibition
N-(2-Hydroxy-4-methylquinolin-6-yl)acetamide C₁₂H₁₂N₂O₂ 216.24 N/A Hydroxy at C6, methyl at C4 Antioxidant, metal chelation
CAS 696621-93-9 () C₁₉H₁₇N₃O₄ 351.36 N/A Nitrophenoxy, 2-methylquinolin-4-ylmethyl Not specified (likely kinase-related)

Research Findings and Implications

  • Synthetic Methods: The use of ZnCl₂-catalyzed cyclization () and hydrazone formation () suggests adaptable routes for synthesizing quinoline-acetamide derivatives .
  • Spectroscopic Characterization: NMR and MS data () confirm the stability of acetamide-linked heterocycles, with deshielding effects observed in quinoline protons due to electron-withdrawing groups .

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